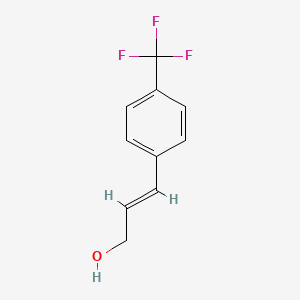

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol

Vue d'ensemble

Description

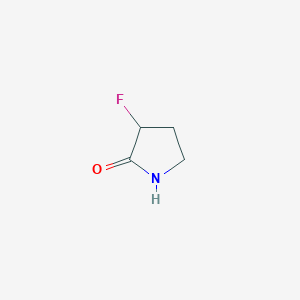

“(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol” is a chemical compound with the CAS Number: 125617-18-7 . It has a molecular weight of 202.18 g/mol and its molecular formula is C10H9F3O . The IUPAC name for this compound is (2E)-3-[4-(trifluoromethyl)phenyl]-2-propen-1-ol .

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl group, which is connected to a prop-2-en-1-ol group . The InChI key for this compound is INQSGMFXAGSIPB-OWOJBTEDSA-N .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .Applications De Recherche Scientifique

Highly Stereocontrolled Access to Trifluoro Compounds

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol is prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This resolved alcohol is successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its application in synthesizing trifluoromethylated compounds (Shimizu, Sugiyama, & Fujisawa, 1996).

Spectroelectrochemical Applications

3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol is used to synthesize novel phthalocyanines. The electrochemical properties of these phthalocyanines are studied using various techniques, indicating their potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Intramolecular Diels–Alder Reactions

4-Phenyl-2,3,5,6-tetrafluorophenyl prop-2-enyl ether undergoes pyrolysis, leading to a mix of products including compounds formed from intramolecular Diels–Alder reactions. This showcases the compound's involvement in complex chemical transformations (Allen et al., 2001).

Applications in Nonlinear Optical Properties

Chalcone derivatives with trifluoromethyl groups are studied for their third-order nonlinear optical properties. Their significant optical limiting properties suggest potential applications in nonlinear optical (NLO) devices (D’silva et al., 2012).

Applications in Organic Synthesis

(E)-3,3,3-trifluoro-1-propenyl phenyl sulfoxide, a compound with a trifluoromethyl group, is used as a building block in organic synthesis. It shows high diastereoselectivity in the Michael reaction, demonstrating its utility in stereocontrolled synthetic processes (Yamazaki & Ishikawa, 1985).

Application in Photoluminescence and Electroluminescence

Iridium complexes with trifluoromethyl-substituted ligands are synthesized and studied for their photoluminescence and electroluminescence properties. These complexes, with their varying emission spectra, show potential in OLED applications (Xu et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSGMFXAGSIPB-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)

![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)

![N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine](/img/structure/B2466769.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)

![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)

![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)

![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)